molecular formula C8H8N2O3S B8545465 3-Amino-4-methoxy-1,2-benzoisothiazole-1,1-dioxide

3-Amino-4-methoxy-1,2-benzoisothiazole-1,1-dioxide

Cat. No. B8545465
M. Wt: 212.23 g/mol
InChI Key: KNWTYMAORZWJRF-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

2.5 gm (11.8 mmols) of 3-amino-4-methoxy-1,2-benzoisothiazole-1,1-dioxide were reacted with sodium hydroxide analogous to Example 4. The reaction mixture was acidified, whereby 4-methoxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide was obtained, which was subsequently heated at 200°-205° C. with 20 gm of pyridine hydrochloride. After cooling, the reaction mixture was extracted several times with boiling benzene, the residue was dissolved in water, and the aqueous solution was again extracted with boiling benzene. The combined benzene phases were dried and evaporated in vacuo. The residue was recrystallized from water, yielding 1.35 gm (57.5% of theory) of 4-hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[C:6]2[C:7]([O:11][CH3:12])=[CH:8][CH:9]=[CH:10][C:5]=2[S:4](=[O:14])(=[O:13])[N:3]=1.[OH-:15].[Na+]>>[CH3:12][O:11][C:7]1[C:6]2[C:2](=[O:15])[NH:3][S:4](=[O:14])(=[O:13])[C:5]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=NS(C2=C1C(=CC=C2)OC)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1C(NS2(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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